molecular formula C16H15N5O3S B2999216 2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921075-33-4

2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

Cat. No. B2999216
CAS RN: 921075-33-4
M. Wt: 357.39
InChI Key: AIUWFYRTRNJDGS-UHFFFAOYSA-N
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Description

The compound “2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, a methylsulfonyl group, and a phenyltetrazolyl group. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The benzamide and phenyltetrazolyl groups are aromatic, which could contribute to the stability of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been shown to undergo various reactions. For example, 1-phenyl-1H-tetrazol-5-yl sulfones can react with aldehydes to yield trans-1,2-disubstituted alkenes .

Scientific Research Applications

Electrophysiological Activity in Cardiac Arrhythmias

Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, compounds with similar structural features to 2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide, highlighted their potential in treating cardiac arrhythmias. These compounds demonstrated comparable potency to sematilide, a class III antiarrhythmic agent, suggesting the viability of the 1H-imidazol-1-yl moiety as a replacement for the methylsulfonylamino group to produce class III electrophysiological activity in the N-substituted benzamide series (Morgan et al., 1990).

Antimalarial and Antiviral Properties

Sulfonamide derivatives, including those structurally related to 2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide, have been investigated for their antimalarial activity. These compounds showed significant in vitro antimalarial activity and were characterized by their ADMET properties, indicating potential as COVID-19 therapeutics through computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Novel Synthetic Pathways and Chemical Properties

Research on the remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling has expanded the range of N-(quinolin-8-yl)benzamide derivatives, demonstrating an environmentally friendly approach to generating a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives with potential biological activities (Xia et al., 2016).

Antimicrobial and Antifungal Activities

The synthesis of sulfonyl-substituted nitrogen-containing heterocyclic systems led to the discovery of compounds with promising antimicrobial and antifungal activities. These studies identified compounds with high sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, showcasing the potential for developing new antimicrobial agents (Kobzar, Sych, & Perekhoda, 2019).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care and appropriate safety measures should be taken .

properties

IUPAC Name

2-methylsulfonyl-N-[(1-phenyltetrazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S/c1-25(23,24)14-10-6-5-9-13(14)16(22)17-11-15-18-19-20-21(15)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUWFYRTRNJDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

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